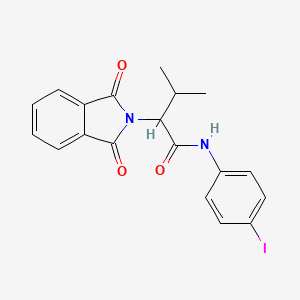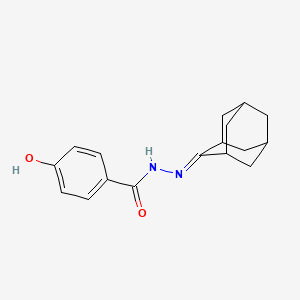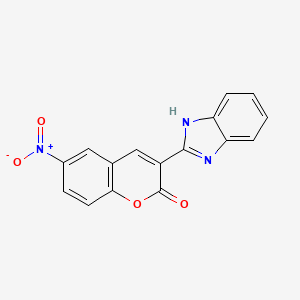
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-iodophenyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-iodophenyl)-3-methylbutanamide is a synthetic organic compound that belongs to the class of isoindolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-iodophenyl)-3-methylbutanamide typically involves the following steps:
Formation of the Isoindolinone Core: This can be achieved through the cyclization of phthalic anhydride with an amine.
Introduction of the Iodophenyl Group: This step involves the coupling of the isoindolinone core with 4-iodoaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Methylbutanamide Side Chain: This can be done through an amide bond formation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoindolinone core or the methylbutanamide side chain.
Reduction: Reduction reactions can occur at the carbonyl groups of the isoindolinone core.
Substitution: The iodophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-iodophenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-phenyl-3-methylbutanamide
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-chlorophenyl)-3-methylbutanamide
Uniqueness
The presence of the iodophenyl group in 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-iodophenyl)-3-methylbutanamide may confer unique properties, such as enhanced biological activity or specific binding affinity to certain molecular targets.
Properties
Molecular Formula |
C19H17IN2O3 |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-iodophenyl)-3-methylbutanamide |
InChI |
InChI=1S/C19H17IN2O3/c1-11(2)16(17(23)21-13-9-7-12(20)8-10-13)22-18(24)14-5-3-4-6-15(14)19(22)25/h3-11,16H,1-2H3,(H,21,23) |
InChI Key |
WJEGKBCOYFPQLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)I)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-(2,4-dichlorophenyl)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B11703027.png)



![5-chloro-N'-[(E)-1H-indol-3-ylmethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11703048.png)
![6-chloro-3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B11703056.png)

![2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide](/img/structure/B11703060.png)
![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11703063.png)
![4-{(2Z)-2-[1-(4-nitrophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide](/img/structure/B11703070.png)
![5-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenol](/img/structure/B11703071.png)
![2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11703079.png)
![4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol](/img/structure/B11703085.png)
![1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine](/img/structure/B11703094.png)
